6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
Chemical Structure and Synthesis
The compound 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one features a coumarin backbone (chromen-2-one) substituted with a bromine atom at position 6 and a piperazine-1-carbonyl group at position 2. The piperazine moiety is further functionalized with a 4-ethylphenyl substituent. This structure combines the electron-withdrawing bromine atom, which enhances electrophilic reactivity, with the piperazine ring, a common pharmacophore in bioactive molecules due to its ability to modulate solubility and binding interactions .
Synthesis Pathway
The synthesis typically involves coupling a 3-carboxy-substituted coumarin derivative with a substituted piperazine. For example:
Coumarin Intermediate: 6-Bromo-3-(piperazine-1-carbonyl)-2H-chromen-2-one is synthesized via coupling 6-bromo-coumarin-3-carboxylic acid with N-Boc-piperazine using EDC·HCl and HOBt, followed by Boc deprotection with TFA .
Piperazine Functionalization: The free piperazine is reacted with 4-ethylphenyl sulfonyl chloride or analogous electrophiles to introduce the 4-ethylphenyl group .
Properties
IUPAC Name |
6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-2-15-3-6-18(7-4-15)24-9-11-25(12-10-24)21(26)19-14-16-13-17(23)5-8-20(16)28-22(19)27/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVKIXCORRESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Piperazine Derivatization: The piperazine ring is introduced by reacting the brominated chromen-2-one with 4-(4-ethylphenyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study biological pathways and mechanisms.
Pharmaceutical Development: Investigated for its potential use in drug development and formulation.
Chemical Biology: Utilized in chemical biology research to understand the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways.
Modulation of Receptors: Binding to and modulating the activity of specific receptors.
Interference with Cellular Processes: Affecting cellular processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the coumarin core, piperazine ring, or heterocyclic appendages. These modifications influence solubility, stability, and bioactivity.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine at position 6 enhances electrophilicity, facilitating nucleophilic attacks in synthetic derivatization (e.g., formation of thiazoles or pyrimidines) .
- Trifluoromethyl groups (as in 3d) introduce strong electronegativity, affecting binding interactions .
- Heterocyclic Appendages : Pyrazolo-pyrimidines (7c) and thiadiazoles (18a) exhibit superior antitumor activity (IC50 < 5 µM) compared to simpler aryl-piperazine derivatives, likely due to enhanced π-π stacking or hydrogen bonding .
Antitumor Efficacy
- The target compound’s analogs with heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidine 7c, IC50 = 2.70 µM) show potent activity against liver carcinoma (HEPG2-1), outperforming doxorubicin (reference IC50 = 1.20 µM) .
- Thiazole derivatives (e.g., 23g , IC50 = 3.50 µM) and 1,3,4-thiadiazoles (18c , IC50 = 4.90 µM) demonstrate moderate activity, suggesting that bulkier substituents may hinder target engagement .
- Piperazine-based sulfonamides (e.g., 6e in ) show unremarkable cytotoxicity, emphasizing the importance of heterocyclic appendages over aryl-piperazine alone .
Mechanistic Insights
- Chalcone derivatives (e.g., 2a-c in ) with α,β-unsaturated carbonyls act as Michael acceptors, forming covalent adducts with cellular nucleophiles like glutathione or cysteine residues .
- Nicotinonitriles (e.g., 3a-c) inhibit kinases or carbonic anhydrases via chelation of active-site metal ions, as evidenced by docking studies .
Biological Activity
Overview
6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound exhibits a range of biological activities, which are primarily attributed to its unique structural features, including the presence of a bromine atom and a piperazine moiety. The biological implications of this compound are significant, particularly in the context of neuropharmacology and enzyme inhibition.
The biological activity of this compound can be understood through its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE). These enzymes are critical in neurotransmitter metabolism, and their inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive functions.
- Receptor Interaction : It may also interact with specific receptors, modulating signaling pathways associated with various neurological and psychological conditions.
- Gene Expression Modulation : The compound can influence gene expression related to neuroprotection and cellular stress responses, making it a candidate for further exploration in neurodegenerative disease research.
1. Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one on MAO-B and AChE:
| Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|
| MAO-B | 0.51 | Highly selective |
| AChE | 7.00 | Moderate |
These values indicate potent inhibitory activity, particularly against MAO-B, which is relevant for conditions such as Parkinson's disease.
2. Neuroprotective Effects
The compound has demonstrated neuroprotective effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. In vitro studies using Vero cell lines showed that the compound could maintain cell viability up to concentrations of 100 µg/mL, suggesting a favorable safety profile at therapeutic doses.
Study 1: Neuroprotective Potential
A study conducted on the effects of this compound on neuronal cells exposed to oxidative stress revealed that it significantly reduced cell death compared to untreated controls. The mechanism involved enhanced antioxidant enzyme activity and reduced lipid peroxidation levels.
Study 2: Cognitive Enhancement
In animal models, administration of the compound resulted in improved performance in memory tasks, correlating with elevated levels of serotonin and dopamine in the brain. These findings support its potential use as a cognitive enhancer.
Structure-Activity Relationship (SAR)
The structure of 6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is critical for its biological activity. The presence of the bromine atom at the 6-position enhances lipophilicity, facilitating better penetration across the blood-brain barrier. Additionally, the piperazine moiety is essential for receptor binding and enzyme interaction.
Comparison with Similar Compounds
To contextualize its biological activity, comparisons can be drawn with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-bromo-2H-chromen-2-one | Lacks piperazine | Lower enzyme inhibition |
| 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one | Different substituents | Varying potency against AChE |
These comparisons highlight how modifications to the core structure can significantly influence pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
